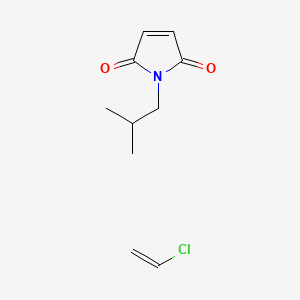
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C10H14ClNO2 and a molar mass of 215.67666 g/mol . This compound is known for its unique structure, which combines a chloroethene group with a pyrrole-2,5-dione moiety substituted with a 2-methylpropyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione typically involves the reaction of chloroethene with 1-(2-methylpropyl)pyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications for various applications .
化学反応の分析
Types of Reactions
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethene group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethene group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
- Chloroethene; 1-(4-methylphenyl)pyrrole-2,5-dione
- Chloroethene; 1-(2-ethylpropyl)pyrrole-2,5-dione
- Chloroethene; 1-(2-methylbutyl)pyrrole-2,5-dione
Uniqueness
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both chloroethene and pyrrole-2,5-dione moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
42317-05-5 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
chloroethene;1-(2-methylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2.C2H3Cl/c1-6(2)5-9-7(10)3-4-8(9)11;1-2-3/h3-4,6H,5H2,1-2H3;2H,1H2 |
InChIキー |
ZCUWEHINPJOQHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C=CC1=O.C=CCl |
関連するCAS |
42317-05-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
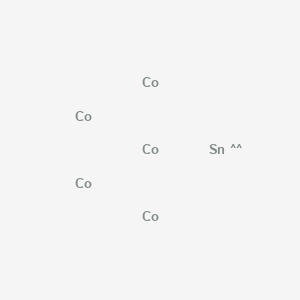

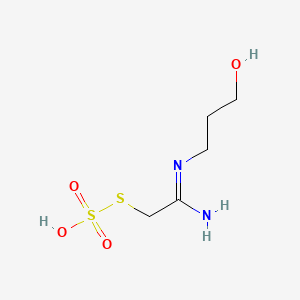
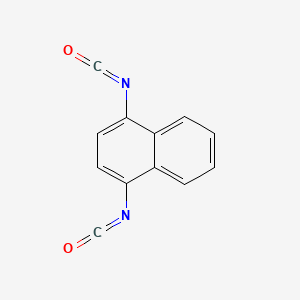
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)


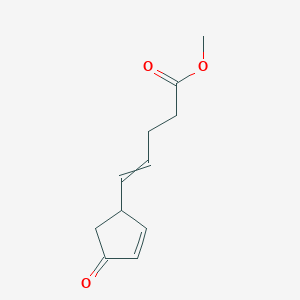
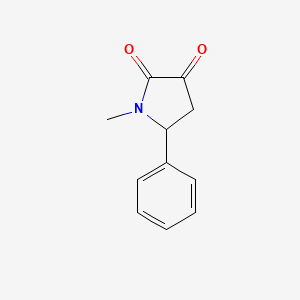
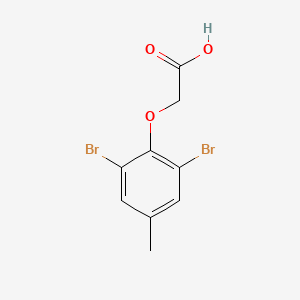
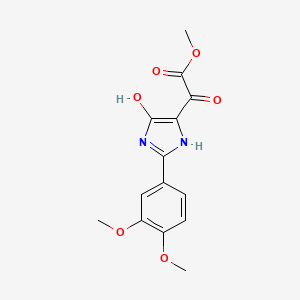
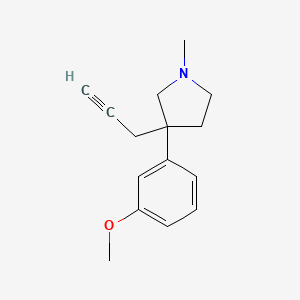
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
